![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridines are a class of chemical compounds which are known for their wide applications in various fields . They are used as ligands in coordination chemistry and have been subjected to solid form screening and crystal structure prediction . Urea is a common organic compound that is also widely used in various applications, including as a fertilizer and a raw material in the manufacture of plastics.
Molecular Structure Analysis
The molecular structure of bipyridines depends on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridines are known to undergo various chemical reactions. For instance, they can participate in redox reactions . The electrochemical behavior of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical and Chemical Properties Analysis
Physical properties of bipyridines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .Scientific Research Applications
Chemical Synthesis and Functionalization
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, due to its bipyridine moiety, plays a significant role in chemical synthesis, particularly in the field of palladium-catalyzed functionalization. It serves as an efficient directing group for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, showcasing the importance of substituent variation on the pyridine ring for reactivity and selectivity in chemical transformations (Le, Nguyen, & Daugulis, 2019).
Coordination Chemistry and Sensing Applications
The compound's structure, particularly its bipyridine segment, allows it to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in sensing environmental contaminants. For instance, a coordination polymer based on a related bipyridine structure has demonstrated efficacy as a dual functional fluorescent sensor for detecting hazardous nitrobenzene and dichromate anions, highlighting its potential in environmental monitoring (Kan & Wen, 2017).
Material Science
In material science, the structural attributes of this compound, especially its bipyridine component, are exploited in the development of novel materials. For instance, conjugated zinc porphyrin oligomers, incorporating bipyridine units, have been utilized to form stable ladder complexes, which have potential applications in the development of new materials with enhanced electronic and optical properties (Taylor & Anderson, 1999).
Photophysical and Electrochemical Studies
The bipyridine component in this compound is also significant in photophysical and electrochemical studies. It has been incorporated into platinum complexes to investigate their nonlinear absorption characteristics, which is essential for understanding and developing materials for optical limiting applications. These studies contribute to advancements in materials science, particularly in areas related to light energy management and photonic devices (Sun et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)
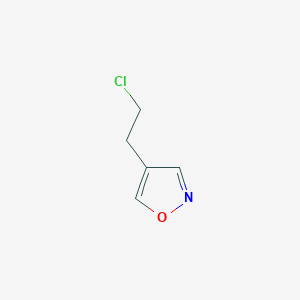
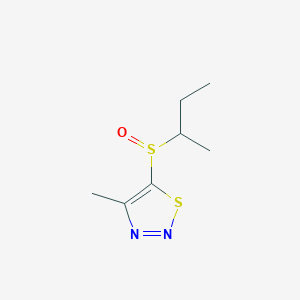
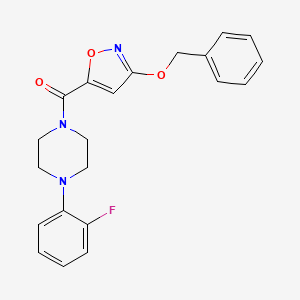

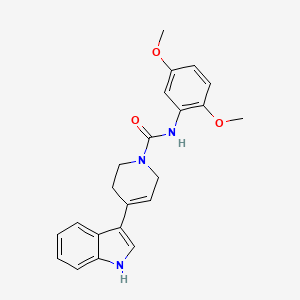
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
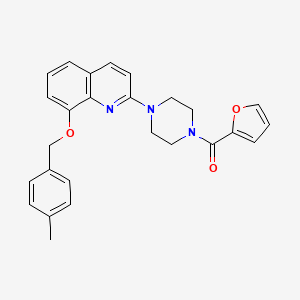
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)


![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
